molecular formula C21H29ClO3 B141278 Clogestone CAS No. 20047-75-0

Clogestone

Cat. No. B141278
CAS RN: 20047-75-0
M. Wt: 364.9 g/mol
InChI Key: WZTUZRFSDWXDRM-IAGOJMRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clogestone, also known as chlormadinol or as 3β,17α-dihydroxy-6-chloropregna-4,6-diene-20-one, is a steroidal progestin . It was synthesized in 1964 and was investigated as a progestin-only contraceptive but was never marketed . A diacetate ester, clogestone acetate, also exists and similarly was never marketed .


Molecular Structure Analysis

The molecular structure of Clogestone includes a steroidal progestin structure . Tools like “What is this?” (WIT) can be used for fully automated structure determination of small molecules concurrent with single crystal data collection and processing .

Scientific Research Applications

  • Maintenance of Lactation and Contraception : Clogestone has been studied for its effects on lactation and as a post-partum contraceptive. In a study by Zañartu et al. (1976), Clogestone was administered to breastfeeding mothers and did not interfere with lactation. In fact, over 40% of mothers were able to nurse their children for periods exceeding 12 months (Zañartu, Aguilera, & Muñoz-Pinto, 1976).

  • Effects on Lactation and Pregnancy Incidence : Another study, by Zacharías et al. (1986), explored the use of Clogestone in lactating women and its impact on the incidence of pregnancy. It was found that Clogestone, when used as a contraceptive during lactation, did not significantly affect the rate of pregnancy (Zacharías, Aguilera, Assenzo, & Zañartu, 1986).

  • Coital Use of Progestogens : Clogestone has been evaluated as a part of an experimental study on fertility control. Zañartu and Manzor (1973) investigated the use of Clogestone administered before coitus. The study reported some unplanned pregnancies, suggesting a method failure in a few cases (Zañartu & Manzor, 1973).

  • Progestogens Administered Before Coitus : In a study by Zañartu, Oberti, and Dabancens (1974), the efficacy of Clogestone and other progestogens administered in a pre- or postcoital regimen was analyzed. This study highlighted the potential of these compounds in fertility inhibition (Zañartu, Oberti, & Dabancens, 1974).

  • Serum Measurement and Pharmacokinetics : Stern and Givner (1975) developed a method for measuring Clogestone in serum, highlighting its pharmacokinetic properties. This research provides insights into the quantitative analysis of Clogestone in biological systems (Stern & Givner, 1975).

  • Impact on Adrenal Function : Givner and Rochefort (1972) investigated the effect of Clogestone on adrenal function in rats, providing evidence of its influence on endocrine systems (Givner & Rochefort, 1972).

  • Clinical Contraceptive Value : Dabancens et al. (1974) conducted a clinical study to assess the contraceptive value of Clogestone in different regimens, highlighting its potential as a contraceptive agent (Dabancens, Oberti, Rodriguez-Bravo, & Garcia-Huidobro, 1974).

  • Effect on Fallopian Tube Motility : Elder, Myatt, and Chaudhuri (1978) studied the impact of Clogestone on the spontaneous motility of the human fallopian tube, which is crucial for understanding its effects on female reproductive physiology (Elder, Myatt, & Chaudhuri, 1978).

properties

IUPAC Name

1-[(3S,8R,9S,10R,13S,14S,17R)-6-chloro-3,17-dihydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,13-16,24-25H,4-9H2,1-3H3/t13-,14+,15-,16-,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTUZRFSDWXDRM-IAGOJMRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@H](CC[C@]34C)O)Cl)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173865
Record name Clogestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clogestone

CAS RN

20047-75-0
Record name Clogestone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020047750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clogestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOGESTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I88K7V2TF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clogestone
Reactant of Route 2
Clogestone
Reactant of Route 3
Clogestone
Reactant of Route 4
Reactant of Route 4
Clogestone
Reactant of Route 5
Reactant of Route 5
Clogestone
Reactant of Route 6
Clogestone

Citations

For This Compound
52
Citations
MD Stern, ML Givner - The Journal of Clinical Endocrinology & …, 1975 - academic.oup.com
A novel method is described for the measurement of nanogram quantities of clogestone acetate (3β, 17α-dihydroxy-6-chloropregna-4,6-dien-20-one 3,17-diacetate) in serum:…
Number of citations: 6 academic.oup.com
ML Givner, JG Rochefort - Endocrinology, 1972 - academic.oup.com
… In rats treated for 10 days with clogestone acetate, serum and … (25) reported that clogestone acetate did not affect the … chlormadinone acetate but greater than clogestone acetate. …
Number of citations: 16 academic.oup.com
MG Elder, L Myatt, G Chaudhuri - International Journal of Fertility, 1978 - europepmc.org
Spontaneous isometric contractions in vitro of both isthmic and ampullary parts of the human fallopian tube were studied. The tubes were obtained during the early luteal phase of the …
Number of citations: 6 europepmc.org
F Di Carlo, G Conti, C Reboani - Journal of Endocrinology, 1978 - joe.bioscientifica.com
… Progesterone, medrogestone, clogestone, medroxyprogesterone acetate and calusterone … Progesterone, clogestone, medrogestone, medroxyprogesterone acetate and calusterone …
Number of citations: 21 joe.bioscientifica.com
S Zacharias, E Aguilera, JR Assenzo, J Zanartu - Contraception, 1986 - Elsevier
… lactation and one tablet of 0.6 mg Clogestone ™ Acetate given daily. Mother … Clogestone. No pregnancies occurred in the 228 women receiving DMPA. Some mothers in the Clogestone …
Number of citations: 33 www.sciencedirect.com
J Zañartu, E Aguilera, G Muñoz-Pinto - Contraception, 1976 - Elsevier
… breast-feeding, received Chlormadinone diacetate (Clogestone), a C 21 progestogen, 0.6 … the greatest number of mothers in the Clogestone series. The overall lactation performance …
Number of citations: 28 www.sciencedirect.com
F Di Carlo, G Pacilio, G Conti - Tumori Journal, 1975 - journals.sagepub.com
… A decrease (up to 85 %) of oestradiol binding capacity was observed with high concentrations of progesterone, clogestone and medrogestone. These findings are in good agreement …
Number of citations: 4 journals.sagepub.com
S Zacharias, E Aguilera, J Jimenez… - … of Gynecology & …, 1987 - Wiley Online Library
During the decades preceding 1970, the practice of breast-feeding was largely abandoned by the urban and sub-urban populations of Chile because of the attitudes of medical and …
Number of citations: 4 obgyn.onlinelibrary.wiley.com
J ZANARTU, A DABANCENS, C OBERTI… - Obstetrics & …, 1974 - journals.lww.com
… Norgestrienone and Clogestone showed higher efficacy in both regimens than did Retroprogestagen and Ethynodiol diacetate. Modifications in cervical mucus, sperm tolerance, …
Number of citations: 14 journals.lww.com
ER DeSombre, CR Lyttle - Steroid Hormone Receptor Systems, 1979 - Springer
… Interestingly, the two less potent progestins in this assay, medrogestone and clogestone, did … The least active steroid in this study, clogestone, while an active progestin in the rabbit, has …
Number of citations: 27 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.